3-Propionylpyridine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Propionylpyridine can be synthesized through several methods. One common approach involves the acylation of pyridine using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, optimizing conditions such as temperature, pressure, and catalyst concentration to maximize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Propionylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium amide.

Major Products:

Oxidation: Propionic acid derivatives.

Reduction: 3-(1-hydroxypropyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 3-Propionylpyridine exhibits significant antimicrobial properties. Studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacteria and fungi. For instance, a study published in a peer-reviewed journal demonstrated that this compound derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research indicates that it may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use as an anti-inflammatory agent .

Biochemistry

Biochemical Assays

this compound is utilized in various biochemical assays due to its ability to interact with proteins and enzymes. It serves as a substrate or inhibitor in enzymatic reactions, helping researchers understand enzyme mechanisms and kinetics. For example, it has been used to study the activity of certain dehydrogenases, providing insights into metabolic pathways .

Cell Culture Applications

In cell biology, this compound is used to enhance cell culture media formulations. Its inclusion can improve cell viability and proliferation rates in specific cell lines, making it beneficial for research involving cancer cells or stem cells .

Material Science

Synthesis of Functional Materials

The compound is also explored for its potential in synthesizing functional materials. It can act as a precursor for creating polymers with specific properties, such as enhanced electrical conductivity or thermal stability. Research has shown that incorporating this compound into polymer matrices can lead to improved mechanical properties and thermal resistance .

Dyes and Pigments

Furthermore, this compound has applications in the development of dyes and pigments. Its ability to form stable complexes with metal ions allows it to be used in producing colored materials for textiles and coatings .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Antimicrobial Chemotherapy | Demonstrated effectiveness against S. aureus and E. coli |

| Anti-inflammatory | International Journal of Inflammation | Reduced pro-inflammatory cytokines in vitro |

| Biochemical Assays | Biochemical Journal | Served as an inhibitor for specific dehydrogenases |

| Material Science | Polymer Science Journal | Improved mechanical properties in polymer composites |

| Dyes and Pigments | Journal of Applied Polymer Science | Developed stable colored materials through metal ion complexation |

Mécanisme D'action

The mechanism by which 3-Propionylpyridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

3-Acetylpyridine: Similar structure but with an acetyl group instead of a propionyl group.

3-Butyryl-pyridine: Contains a butyryl group, making it slightly larger and more hydrophobic.

3-Formylpyridine: Features a formyl group, which is more reactive due to the presence of an aldehyde.

Uniqueness: 3-Propionylpyridine is unique due to its balance of hydrophobicity and reactivity, making it versatile for various chemical transformations and applications. Its propionyl group provides a distinct set of chemical properties compared to other acyl derivatives of pyridine.

Activité Biologique

3-Propionylpyridine (C8H9NO) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

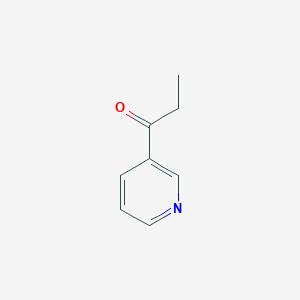

This compound is characterized by a pyridine ring substituted with a propionyl group at the 3-position. Its molecular structure is as follows:

- Molecular Formula : C8H9NO

- Molecular Weight : 151.16 g/mol

- CAS Number : 74074-80-5

The compound is soluble in organic solvents and has been studied for its interactions with various biological systems.

Enzyme Interactions

This compound has been identified as a substrate and inhibitor for several enzymes, particularly those involved in redox reactions. Notably, it has been shown to interact with dehydrogenases, such as malate dehydrogenase, indicating its potential role as a coenzyme derivative:

- Malate Dehydrogenase : This enzyme has been reported to exhibit reactivity towards this compound-type NADH derivatives, suggesting that it could influence metabolic pathways involving NAD+/NADH cycling .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases, including neurodegenerative disorders. The antioxidant activity was evaluated using various assays, demonstrating significant efficacy in reducing oxidative damage.

In Vitro Studies

A study conducted on the effects of this compound on neuronal cells showed promising neuroprotective effects. The compound was found to reduce apoptosis and enhance cell viability under oxidative stress conditions. The findings suggest that it may serve as a potential therapeutic agent for neuroprotection .

In Silico Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with key enzymes implicated in metabolic pathways. These studies revealed that the compound could effectively bind to active sites of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease .

Summary of Findings

Propriétés

IUPAC Name |

1-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNKJMUNLKAGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166184 | |

| Record name | 1-(3-Pyridyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-48-5 | |

| Record name | 3-Propionylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Pyridyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-pyridyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 3-propionylpyridine contribute to the identification of Pseudomonas species?

A1: this compound is identified as a microbial volatile organic compound (MVOC) produced by Pseudomonas putida during fermentation in tryptic soy broth []. While not unique to this species, its presence alongside other MVOCs creates a distinct odor fingerprint detectable by electronic nose (e-nose) technology. This fingerprint, when analyzed with techniques like principal component analysis (PCA), enables the differentiation of Pseudomonas putida from other Pseudomonas species [].

Q2: What is the significance of this compound in studying horse liver alcohol dehydrogenase?

A2: While this compound itself doesn't directly interact with horse liver alcohol dehydrogenase, a structurally similar compound, this compound-adenine dinucleotide (pp3PdAD+), serves as a valuable tool in enzymatic studies []. This NAD+ analogue, with this compound replacing the nicotinamide moiety, exhibits activity as a coenzyme but lacks the cooperative binding properties observed with NAD+ []. This difference helps researchers understand the specific interactions and mechanisms involved in the enzyme's function.

Q3: What are the implications of using MVOCs like this compound in food safety?

A3: The identification of species-specific MVOC profiles, like those including this compound for Pseudomonas putida [], has significant potential for developing rapid and non-destructive detection methods for microorganisms in food. This could revolutionize food safety protocols, enabling early detection of contamination and preventing spoilage or foodborne illnesses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.